1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 501127-74-8
VCID: VC16001380
InChI: InChI=1S/C7H9NO3S/c9-5-7(11-6(10)8-5)1-3-12-4-2-7/h1-4H2,(H,8,9,10)
SMILES:
Molecular Formula: C7H9NO3S
Molecular Weight: 187.22 g/mol

1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione

CAS No.: 501127-74-8

Cat. No.: VC16001380

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione - 501127-74-8

Specification

CAS No. 501127-74-8
Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
IUPAC Name 1-oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C7H9NO3S/c9-5-7(11-6(10)8-5)1-3-12-4-2-7/h1-4H2,(H,8,9,10)
Standard InChI Key FUPPPVQJOVHZSX-UHFFFAOYSA-N
Canonical SMILES C1CSCCC12C(=O)NC(=O)O2

Introduction

Structural Characteristics

Molecular Architecture

1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione belongs to the spiro compound family, characterized by two rings connected through a single atom—in this case, a carbon atom shared between a tetrahydrothiopyran ring and a diketomorpholine moiety. The IUPAC name reflects the positions of the heteroatoms: oxygen at position 1, sulfur at position 8, and nitrogen at position 3.

Stereochemical Features

The compound exhibits no defined stereocenters, as confirmed by its computed undefined atom and bond stereocenter counts . Its rigid spiro structure reduces conformational flexibility, a trait often exploited in drug design to enhance target binding specificity.

Structural Descriptors

  • SMILES: C1CSCCC12C(=O)NC(=O)O2\text{C1CSCCC12C(=O)NC(=O)O2}

  • InChIKey: FUPPPVQJOVHZSX-UHFFFAOYSA-N\text{FUPPPVQJOVHZSX-UHFFFAOYSA-N}

  • Topological Polar Surface Area (TPSA): 80.7 Ų, indicating moderate polarity .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under optimized conditions to maximize yield and purity. This two-step process emphasizes cost-effectiveness and scalability, critical for industrial applications.

Reaction Mechanism

  • Nucleophilic Substitution: The nitrile group of tetrahydropyran-4-carbonitrile reacts with 1-bromo-2-fluoroethane, forming an intermediate thioether.

  • Cyclization: Intramolecular condensation yields the spiro framework, with the diketone groups forming via oxidation.

Yield Optimization

  • Temperature Control: Maintaining 60–80°C prevents side reactions.

  • Catalyst Use: Potassium carbonate enhances reaction efficiency.

Physicochemical Properties

Computed Properties

PropertyValueReference
Molecular Weight187.22 g/mol
XLogP30.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count0
TPSA80.7 Ų

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1750 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-S stretch).

  • NMR: 1H^1\text{H} NMR shows singlet peaks for the spiro carbon protons (δ 3.2–3.5 ppm) and carbonyl groups (δ 170–180 ppm).

Applications and Comparative Analysis

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity Relevance
3-Oxa-8-thia-1-azaspiro[4.5]decane-2,4-dioneOxygen at position 3 vs. 1Altered metabolic stability
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneAdditional methyl group at N1Enhanced receptor affinity

Recent Developments

Patent Landscape

Although direct patents for 1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione are scarce, related spiro compounds (e.g., CN110818712A) highlight innovations in multi-step syntheses using safer reagents like potassium ferricyanide instead of toxic cyanides .

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